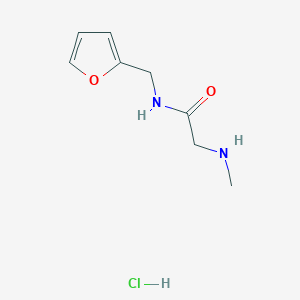![molecular formula C10H10N4O2S B1420921 2-[(4,6-ジメチルピリミジン-2-イル)アミノ]-1,3-チアゾール-4-カルボン酸 CAS No. 1248908-13-5](/img/structure/B1420921.png)
2-[(4,6-ジメチルピリミジン-2-イル)アミノ]-1,3-チアゾール-4-カルボン酸
概要
説明
The compound “2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid” is a bioactive compound . It is connected into dimeric aggregates by an eight-membered hetero-synthon involving the O3-carboxylic acid-H donating to the pyrimidine-N4 and the carbonyl-O4 accepting a hydrogen bond from the adjacent N2-amine-H .
Molecular Structure Analysis
The molecular structure of the compound involves a pyrimidine ring which is a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . The InChI code for the compound is1S/C13H13N3O2/c1-8-7-9 (2)15-13 (14-8)16-11-6-4-3-5-10 (11)12 (17)18/h3-7H,1-2H3, (H,17,18) (H,14,15,16) . Physical And Chemical Properties Analysis
The compound is non-hygroscopic and stable at room temperature and is reasonably soluble only in DMSO and DMF . The molecular weight of the compound is 243.27 .科学的研究の応用
抗菌作用
ピリミジン誘導体は、チアゾール部分を含むものも含め、その抗菌効果について研究されています。 それらは、抗菌および抗真菌特性などのさまざまな生物学的活性を示します 。 問題の化合物は、特定の微生物経路を標的とするさまざまな形態に合成できる可能性があり、抗生物質開発のための新たな道筋を提供します。
がん研究
ピリミジン塩基を有する化合物は、細胞周期調節とDNA合成における役割のため、がん研究において重要です。 チアゾール環は、ピリミジン構造と組み合わされると、がん細胞の複製過程を妨げることで、新規抗がん剤の合成に貢献する可能性があります .
サーチュイン阻害
サーチュインは、老化と細胞調節に関与するタンパク質ファミリーです。 ピリミジン-チアゾール化合物は、サーチュイン阻害剤として特定されており、老化や代謝性疾患に関連する疾患の治療への応用につながる可能性があります .
生物活性分子の合成
この化合物は、幅広い生物活性分子の合成の前駆体として役立ちます。 その構造により、医薬品で使用できる誘導体の作成が可能になり、創薬と開発における多様性が示されています .
材料科学
材料科学では、ピリミジンおよびチアゾール誘導体の電気化学的特性を利用できます。 これらの化合物は、表面に保護層を形成することができ、耐食性材料の開発において重要です .
分子ドッキング研究
分子ドッキングは、分子と標的タンパク質間の相互作用を予測するために使用される方法です。 ピリミジン-チアゾール化合物は、計算研究で使用して、生物学的標的との相互作用をモデル化し、特異性と有効性の高い薬物の設計を支援できます .
抗酸化研究
ピリミジン-チアゾール化合物の抗酸化の可能性は、もう1つの興味深い分野です。 それらは、金属イオンをキレートし、フリーラジカルを消去することができ、酸化ストレス関連疾患の予防に重要です .
農業化学
農業部門では、ピリミジン-チアゾール誘導体を、除草剤および殺虫剤としての活性について調査できます。 雑草や害虫の成長を妨げる能力により、より効果的な新しい農薬の開発につながる可能性があります .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The future directions for this compound could involve further exploration of its bioactive properties and potential applications in pharmaceutical, agrochemical, and phytosanitary industries . Additionally, more research could be conducted to understand its mechanism of action and potential as a therapeutic agent.
作用機序
Target of Action
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a pyrimidine derivative . Pyrimidine derivatives have been found to be potential inhibitors of protein kinases , which play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing them to attack other molecules, such as aldehyde carbon .
Biochemical Pathways
They are involved in the synthesis of DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Result of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects .
生化学分析
Biochemical Properties
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and gene expression . Additionally, the compound may interact with transcription factors, influencing gene expression patterns and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it may affect the tricarboxylic acid cycle and oxidative phosphorylation, further influencing cellular energy balance .
Transport and Distribution
The transport and distribution of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus may affect gene expression and cellular responses .
特性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-5-3-6(2)12-9(11-5)14-10-13-7(4-17-10)8(15)16/h3-4H,1-2H3,(H,15,16)(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPONPXYCYGCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)


![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)






![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)

![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)
